REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)[CH2:5][CH2:4][CH2:3][C:2]1=[O:6]>[C].[Rh].CO>[N:1]1([CH:7]2[CH2:8][CH2:9][CH:10]([C:11]([OH:13])=[O:12])[CH2:14][CH2:15]2)[CH2:5][CH2:4][CH2:3][C:2]1=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1(C(CCC1)=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
6.89 g
|
Type
|
catalyst
|
Smiles
|
[C].[Rh]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 24 hours under hydrogen pressure (9 atm, conversion rate >99%, cis:trans=75:25)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution is concentrated to 100 ml
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform (100 mL) (×3)
|
Type
|
WASH
|
Details
|
washed with saturated brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the insoluble materials are removed by filtration
|
Type
|
CUSTOM
|
Details
|
The resultant solution is evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue is added toluene
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
air-dried at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C(CCC1)=O)C1CCC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.3 g | |
YIELD: PERCENTYIELD | 93.7% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |